2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine
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Overview
Description
2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system that includes both pyridine and pyrimidine rings. The presence of benzyl and methyl groups adds to its structural complexity and potential reactivity. Pyridopyrimidines are known for their diverse biological activities and have been studied for their therapeutic potential in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with methanol sodium in butanol . Another approach includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Similar in structure but with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to the pyrimidine ring.
Pyrido[3,4-d]pyrimidine: Another structural isomer with different biological activities
Uniqueness
2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methyl group at the 4-position can influence the compound’s reactivity and stability.
Properties
CAS No. |
138374-27-3 |
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Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C15H15N3/c1-11-13-10-16-8-7-14(13)18-15(17-11)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,17,18) |
InChI Key |
NKLWJUVPGRGORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CN=C2)NC(=N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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